Scientific Field: Medical Science - Nephrology and Cardiology
Summary of Application: Methyl potassium oxalate is used to study oxalate metabolism and its impact on kidney and cardiovascular health. Elevated plasma concentrations and tissue accumulation of oxalate can be toxic, leading to conditions like primary hyperoxaluria, nephrolithiasis, and kidney injury.
Methods of Application: Researchers expose HK-2 cells, a proximal tubular cell line, to potassium oxalate (5 mM) to study the expression of antioxidant genes and the production of hydrogen peroxide (H2O2).
Results: The exposure to potassium oxalate decreased the expression of antioxidant genes NQO1 and SOD1 and increased the production of H2O2 .
Scientific Field: Medical Science - Nephrology
Summary of Application: In CKD research, Methyl potassium oxalate helps in understanding oxalate homeostasis. It’s crucial for maintaining kidney health, especially in non-stone-forming CKD.
Methods of Application: Studies involve monitoring plasma oxalic acid levels after dietary oxalate intake and assessing oxalate excretion through kidneys and intestines.
Results: Findings show a temporary increase in plasma oxalic acid levels, peaking within 2–4 hours post-intake, with over 75% of ingested oxalate excreted within 6 hours .
Scientific Field: Nanotechnology
Summary of Application: Methyl potassium oxalate serves as a precursor to nanocrystalline metallic oxides, which are pivotal in developing advanced nanomaterials.
Methods of Application: The compound is used to synthesize metal oxalate complexes, which are then thermally decomposed to form nanocrystalline oxides.
Results: This process results in the formation of nanomaterials with specific properties suitable for various technological applications .
Scientific Field: Dentistry
Summary of Application: Methyl potassium oxalate is used in dentistry for the management of dentinal hypersensitivity. It acts by occluding dentinal tubules, thus reducing sensitivity.
Methods of Application: Dentinal hypersensitivity is treated with oral rinses containing dipotassium oxalate. The compound is applied directly to the sensitive areas of the teeth.
Results: Clinical studies have shown that rinses containing 1.5–2.0% dipotassium oxalate can provide long-term relief from dentinal hypersensitivity .
The molecule features a central carbon-carbon bond (C-C) of the oxalate ion. Each carbon atom is bonded to two oxygen atoms (C-O) forming a carboxylate group (COO⁻). The potassium ion is bound to one of the oxygen atoms, and the methyl group (CH3) is attached to the other carbon atom [].
Synthesis of methyl potassium oxalate can be achieved through the esterification of potassium oxalate with methanol using sulfuric acid as a catalyst.
(CH3OH) + K2C2O4 -> KMeC2O4 + KOH (Eq. 1)
Methyl potassium oxalate can decompose upon heating, releasing potassium carbonate, carbon dioxide, and methane [].
These reactions highlight its versatility as a reagent and its utility in synthesizing various organic compounds.
Methyl potassium oxalate can be synthesized through several methods:
These methods allow for the efficient production of methyl potassium oxalate for various applications.
Methyl potassium oxalate has several applications:
These applications underscore its importance in both industrial and laboratory settings.
Interaction studies involving methyl potassium oxalate primarily focus on its reactivity with various biological molecules and other chemical species. Research indicates that it may enhance certain oxidation reactions, which could be relevant for analytical techniques involving redox chemistry . Further studies are required to explore its interactions at the molecular level and its potential effects on biological systems.
Methyl potassium oxalate shares similarities with several related compounds, particularly other alkali metal salts of oxalic acid derivatives. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Characteristics | Unique Features |
|---|---|---|---|
| Methyl Potassium Oxalate | C₃H₃KO₄ | Soluble in water; used in organic synthesis | Potassium salt specifically; less toxic than others |
| Potassium Oxalate | C₂K₂O₄ | Commonly used as a reagent; forms calcium oxalates | Directly interacts with calcium; more stable |
| Dimethyl Oxalate | C₄H₆O₄ | Colorless liquid; used as a solvent | Volatile; primarily used in esterification |
| Sodium Oxalate | C₂Na₂O₄ | Soluble salt; used in analytical chemistry | Sodium salt; different solubility profile |
Methyl potassium oxalate's unique position lies in its balance between reactivity and toxicity, making it suitable for specific applications where other salts may not be ideal.
Mechanochemical synthesis represents a revolutionary approach to methyl potassium oxalate preparation through solid-state grinding techniques [5] [6]. This methodology involves the direct absorption of mechanical energy to induce chemical transformations without the requirement for bulk solvents [6] [7].
The fundamental principle underlying mechanochemical oxalate synthesis relies on ball milling operations that generate sufficient mechanical force to promote molecular interactions [8] [9]. Research demonstrates that planetary ball mills operating at frequencies between 500-600 revolutions per minute effectively facilitate oxalate formation through solid-state reactions [8] [10]. The mechanochemical approach offers several distinct advantages, including reduced environmental impact, enhanced material efficiency, and simplified processing conditions compared to traditional solution-based methods [5] [10].
Experimental investigations reveal that mechanochemical synthesis of potassium oxalate derivatives proceeds through a series of intermediate phases during the milling process [11] [7]. The reaction kinetics exhibit pronounced frequency dependence, with optimal conditions typically achieved at milling frequencies of 27.5-30 hertz [7]. Studies utilizing in situ monitoring techniques demonstrate that mechanochemical transformations establish distinct kinetic regimes based on mechanical activation parameters [7].
Table 1: Mechanochemical Synthesis Parameters for Oxalate Formation
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Milling Frequency | 27.5-30 Hz | 85-92% conversion [7] |
| Reaction Time | 12-45 minutes | Progressive increase [8] |
| Ball-to-Powder Ratio | 10:1-15:1 | Enhanced grinding efficiency [8] |
| Temperature Control | Room temperature | Prevents decomposition [10] |
The mechanochemical route demonstrates particular effectiveness in producing high-purity oxalate products with minimal side reactions [10] [12]. Characterization studies using powder X-ray diffraction confirm the formation of crystalline oxalate structures following mechanochemical treatment [8] [10]. The solid-state approach eliminates solvent-related purification challenges while maintaining excellent stoichiometric control [10] [13].
Solution-phase methodologies for methyl potassium oxalate synthesis predominantly involve esterification reactions between oxalic acid derivatives and methanol in the presence of potassium salts [3] [14]. The classical approach utilizes dimethyl oxalate as a precursor, which undergoes selective hydrolysis to generate the corresponding potassium salt [3] [15].
The esterification process typically employs potassium acetate as a nucleophilic catalyst to facilitate methyl ester formation [3]. Research indicates that optimal conditions involve refluxing dimethyl oxalate with potassium acetate in methanol solution at temperatures ranging from 65-90°C [3]. The reaction proceeds through nucleophilic attack on the carbonyl carbon, followed by elimination of methanol to yield the desired potassium oxalate product [3].
Systematic studies demonstrate that aqueous sodium hydroxide solutions with polar aprotic cosolvents effectively promote selective monohydrolysis of dialkyl oxalates [15] [16]. The use of tetrahydrofuran or acetonitrile as cosolvents significantly enhances reaction efficiency while maintaining product selectivity [15]. Temperature control proves critical, with optimal conditions maintained between 0-5°C to prevent unwanted side reactions [16] [17].
Table 2: Solution-Phase Esterification Conditions
| Solvent System | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|
| Methanol/KOAc | 65-90 | 2-3 hours | 88-92 [3] |
| THF/NaOH(aq) | 0-5 | 20-30 minutes | 90-95 [15] |
| MeCN/NaOH(aq) | 0-5 | 10-30 minutes | 85-90 [15] |
| EtOH/Water | 20-25 | 1-2 hours | 75-80 [16] |
The solution-phase approach offers precise control over reaction stoichiometry and enables real-time monitoring of conversion progress [4] [15]. Spectroscopic analysis confirms that the esterification mechanism proceeds through hemiacetal intermediates, which subsequently undergo oxidation to form the final oxalate products [4].
Optimization of methyl potassium oxalate synthesis requires systematic evaluation of multiple reaction parameters including solvent selection, temperature control, and catalyst systems [18] [19]. Temperature emerges as the most critical factor influencing both reaction rate and product selectivity [18] [19].
Comprehensive studies demonstrate that reaction temperature exhibits a pronounced non-linear relationship with oxalate yield [18] [20]. Optimal temperatures typically range between 35-55°C for esterification reactions, with higher temperatures leading to increased side product formation [20]. The temperature dependence follows an Arrhenius-type relationship, with activation energies ranging from 45-65 kilojoules per mole [20] [21].
Solvent selection significantly impacts both nucleation kinetics and product morphology [22] [23]. Polar aprotic solvents such as acetonitrile and acetone demonstrate superior performance compared to protic solvents [23]. The solvent dielectric constant correlates directly with nucleation propensity, with values above 20 providing optimal conditions for oxalate crystallization [23].
Table 3: Optimization Parameters for Oxalate Synthesis
| Parameter | Range Studied | Optimal Value | Impact Factor |
|---|---|---|---|
| Temperature | 25-100°C | 35-55°C | High [20] |
| Reaction Time | 5-240 minutes | 30-120 minutes | Medium [18] |
| Catalyst Loading | 0.5-5.0 mol% | 1.0-2.0 mol% | Low [19] |
| Purge Rate | 10-100 mL/min | 50-75 mL/min | Medium [18] |
Catalyst optimization studies reveal that potassium hydroxide provides the most effective catalytic activity for oxalate formation [18] [19]. The catalyst loading demonstrates minimal impact on reaction efficiency within the range of 0.5-5.0 mol%, suggesting that lower loadings can be employed for economic considerations [19]. Water removal through purging techniques enhances oxalate yields by up to 35%, indicating the critical importance of moisture control [18].
Atmospheric conditions significantly influence reaction outcomes, with nitrogen and hydrogen environments providing superior results compared to carbon dioxide or air [18]. The presence of water vapor acts as a potent inhibitor, reducing oxalate yields to 22% compared to dry conditions [18].
Purification of methyl potassium oxalate requires specialized crystallization approaches to achieve high-purity products suitable for synthetic applications [24] [25]. The crystallization process involves careful control of supersaturation, temperature gradients, and solvent composition to optimize crystal quality and yield [25] [26].
Cooling crystallization represents the primary purification method for oxalate recovery [24] [27]. Optimal crystallization temperatures range from 0-10°C, with controlled cooling rates preventing the formation of undesired polymorphs [24]. Studies demonstrate that crystallization at 5°C achieves oxalic acid recovery rates exceeding 80% with high purity [24].
The crystallization mechanism proceeds through nucleation and growth phases that can be monitored using in situ spectroscopic techniques [27]. Raman spectroscopy provides real-time assessment of crystal formation kinetics, revealing that transformation rates decrease at elevated temperatures due to reduced supersaturation [27]. The process exhibits classical nucleation behavior with critical nucleus formation governing the overall crystallization rate [26].
Table 4: Crystallization Optimization Parameters
| Parameter | Optimal Conditions | Purity Achieved | Recovery (%) |
|---|---|---|---|
| Temperature | 5°C | >99.5% | 80-85 [24] |
| Cooling Rate | 1-2°C/min | >98% | 75-80 [26] |
| Supersaturation | 1.2-1.5 | >97% | 85-90 [26] |
| Stirring Speed | 80-110 rpm | >95% | 70-75 [26] |
Recrystallization from polar solvents such as methanol or ethanol provides effective removal of ionic impurities [28] [29]. The process involves dissolution in hot solvent followed by controlled precipitation through cooling or antisolvent addition [29]. Ion exchange techniques using zwitterionic resins offer an alternative purification approach, achieving oxalic acid contents exceeding 99.5% with minimal residual impurities [29].
Advanced purification strategies employ freeze crystallization techniques for materials with high iron content [24]. This approach enables selective recovery of oxalic acid while maintaining product integrity and avoiding thermal decomposition [24]. The freeze crystallization method demonstrates particular effectiveness for processing waste streams containing metal oxalate complexes [24].
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